[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YKP-1447 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperidine ring: This involves the reaction of 4-fluorobenzoyl chloride with piperidine under controlled conditions.
Esterification: The intermediate is then esterified with (S)-1-phenyl-ethyl alcohol to form the final product.
Hydrochloride formation: The final step involves the conversion of the ester to its hydrochloride salt form.
Industrial Production Methods
Industrial production of YKP-1447 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
YKP-1447 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: YKP-1447 can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of YKP-1447, which may have different pharmacological properties .
Scientific Research Applications
YKP-1447 has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin and dopamine receptor interactions.
Biology: Employed in behavioral studies to understand its effects on animal models.
Medicine: Investigated for its potential in treating schizophrenia and other psychotic disorders.
Industry: Utilized in the development of new antipsychotic drugs with improved efficacy and safety profiles.
Mechanism of Action
YKP-1447 exerts its effects by selectively binding to serotonin (5-HT2A and 5-HT2C) and dopamine (D2 and D3) receptors. This binding modulates the activity of these neurotransmitters, leading to its antipsychotic effects. The compound shows a high therapeutic index, indicating its efficacy with fewer side effects compared to other antipsychotic drugs .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
Risperidone: Shares some pharmacological properties with YKP-1447 but has a different receptor binding profile.
Olanzapine: Another atypical antipsychotic with a broader receptor binding spectrum.
Uniqueness
YKP-1447 is unique due to its high selectivity for serotonin and dopamine receptors, leading to fewer extrapyramidal side effects. Its high therapeutic index makes it a promising candidate for further development in the treatment of psychotic disorders .
Properties
CAS No. |
666858-07-7 |
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Molecular Formula |
C21H24ClFN2O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride |
InChI |
InChI=1S/C21H23FN2O3.ClH/c22-18-8-6-16(7-9-18)20(25)17-10-12-24(13-11-17)14-19(27-21(23)26)15-4-2-1-3-5-15;/h1-9,17,19H,10-14H2,(H2,23,26);1H/t19-;/m1./s1 |
InChI Key |
CPNXSNNPNOPRIF-FSRHSHDFSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C[C@H](C3=CC=CC=C3)OC(=O)N.Cl |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(C3=CC=CC=C3)OC(=O)N.Cl |
Origin of Product |
United States |
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